molecular formula C15H25N5O2S B2522881 N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 941992-46-7

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2522881
CAS No.: 941992-46-7
M. Wt: 339.46
InChI Key: KDVIRNSSTGKKCV-UHFFFAOYSA-N
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Description

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide is a derivative of pyrazole, a heterocyclic aromatic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry.

Scientific Research Applications

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, anti-inflammatory, and antitumor properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of similar compounds involves their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Future Directions

The future directions of similar compounds involve their diverse applications especially in the field of pharmaceutics and medicinal chemistry . They have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Preparation Methods

The synthesis of pyrazole derivatives, including N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide, can be achieved through various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide can be compared with other similar compounds, such as:

  • N-{2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
  • N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide
  • 2-tert-Butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine

These compounds share similar structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[2-(dimethylamino)ethyl]ethanediamide.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-15(2,3)20-12(10-8-23-9-11(10)18-20)17-14(22)13(21)16-6-7-19(4)5/h6-9H2,1-5H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVIRNSSTGKKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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